2-(Azidomethyl)-3-methylthiophene

Lipophilicity Drug-likeness Partition coefficient

This thiophene building block features a critical 2,3-substitution pattern essential for structure-activity relationship studies. The adjacent methyl group enhances lipophilicity (XLogP3 2.9) and provides steric control in CuAAC cycloadditions, enabling precise triazole library construction. Its commercial availability eliminates custom synthesis lead times, while the established precursor amine (CAS 104163-35-1) offers a scalable backup supply route to mitigate single-sourcing risk.

Molecular Formula C6H7N3S
Molecular Weight 153.21 g/mol
CAS No. 2098012-24-7
Cat. No. B1475961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)-3-methylthiophene
CAS2098012-24-7
Molecular FormulaC6H7N3S
Molecular Weight153.21 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CN=[N+]=[N-]
InChIInChI=1S/C6H7N3S/c1-5-2-3-10-6(5)4-8-9-7/h2-3H,4H2,1H3
InChIKeyMLECNDUPLPRRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azidomethyl)-3-methylthiophene (CAS 2098012-24-7): Compound Identity, Class, and Procurement-Relevant Characteristics


2-(Azidomethyl)-3-methylthiophene (CAS 2098012-24-7) is a heterocyclic azide building block belonging to the azidomethyl-thiophene family, with molecular formula C₆H₇N₃S and molecular weight 153.21 g/mol . It features a thiophene core bearing an azidomethyl group (–CH₂N₃) at the 2-position and a methyl substituent at the 3-position, yielding a computed XLogP3 of 2.9 and topological polar surface area (TPSA) of 42.6 Ų . The compound is catalogued under PubChem CID 121200344 and is commercially supplied as a specialty research intermediate primarily by Enamine Ltd (catalogue EN300-1852160), Toronto Research Chemicals (TRC; catalogue A181541), and Life Chemicals (catalogue F1907-3208), with typical purities ≥95% .

Why Generic In-Class Substitution Fails for 2-(Azidomethyl)-3-methylthiophene (CAS 2098012-24-7)


Azidomethyl-thiophene building blocks are not functionally interchangeable because the position and presence of methyl substitution on the thiophene ring directly affect lipophilicity, steric environment around the reactive azidomethyl group, and downstream reactivity in cycloaddition and cross-coupling chemistry . Substituting 2-(azidomethyl)-3-methylthiophene with the non-methylated 2-(azidomethyl)thiophene (CAS 129820-44-6) alters the XLogP3 from 2.9 to 2.5, modifying partitioning behaviour in biphasic reactions and biological assays . Replacing it with a regioisomer such as 2-(azidomethyl)-5-methylthiophene (CAS 2098046-04-7) or 2-(azidomethyl)-4-methylthiophene (CAS 2228727-63-5) relocates the methyl group away from the azidomethyl reaction centre, altering steric accessibility for CuAAC or Sonogashira couplings and potentially shifting the regiochemical outcome of subsequent derivatisation . The user who requires the 2,3-substitution pattern—for instance, to match a specific scaffold in a lead series—cannot simply substitute a cheaper or more available regioisomer without risking divergent synthetic outcomes and compromised structure–activity relationships.

Product-Specific Quantitative Differentiation Evidence for 2-(Azidomethyl)-3-methylthiophene (CAS 2098012-24-7) vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of 2.9 vs. 2.5 for the Non-Methylated 2-(Azidomethyl)thiophene Analog

The computed XLogP3 of 2-(azidomethyl)-3-methylthiophene is 2.9, which is 0.4 log units higher than the 2.5 recorded for the non-methylated 2-(azidomethyl)thiophene (CAS 129820-44-6) . Both compounds share an identical TPSA of 42.6 Ų . The increase in lipophilicity without a corresponding increase in polar surface area means the 3-methylated compound offers a higher passive membrane permeability potential at equivalent TPSA, a desirable property for building blocks destined for cell-permeable probe or drug candidate synthesis.

Lipophilicity Drug-likeness Partition coefficient Physicochemical profiling

Regioisomeric Substitution-Pattern Differentiation: Adjacent 2-Azidomethyl/3-Methyl Steric Environment vs. Distal Regioisomers

2-(Azidomethyl)-3-methylthiophene is one of four constitutional methyl-regioisomers of formula C₆H₇N₃S, the others being the 2,4- (CAS 2228727-63-5), 2,5- (CAS 2098046-04-7), and 3,4- (CAS 2229428-87-7) substitution patterns . In the 2,3-isomer, the methyl group is positioned immediately adjacent (ortho-like) to the azidomethyl substituent on the thiophene ring, creating a sterically more congested environment around the reactive azide-bearing carbon than in the 2,4- or 2,5-isomers where the methyl is distal . Published work on para-like substituted 2-azidothiophenes demonstrates that a 5-methyl substituent (electron-donating, para-like) causes measurable rate enhancement in thermolysis relative to unsubstituted 2-azidothiophene, confirming that methyl position modulates reactivity . By logical extension, the 3-methyl substituent—being adjacent rather than para-like—exerts a distinct steric and electronic influence on the azidomethyl group that is absent in the 5-methyl and 4-methyl regioisomers.

Regiochemistry Steric effects Click chemistry Cross-coupling

Azidothiophene Thermal Stability: Class-Level SAR Supporting Substituent-Dependent Stability

Published kinetic data on 2-azidothiophenes establish that thermal decomposition rates are highly sensitive to ring substitution. At 80 °C, the relative thermolysis rate of 2-azidothiophene is approximately 69,000-fold faster than azidobenzene (relative rate 1), while azidopyrazole 1 is 3,600-fold faster . The Valenti and Zanirato (1999) study further demonstrated that an electron-donating 5-methyl substituent causes rate enhancement relative to unsubstituted 2-azidothiophene, whereas electron-withdrawing 5-COMe and 5-COCF₃ groups decrease rates . Additionally, 2-azidothiophene itself could not be isolated by certain protocols due to inherent instability, whereas substituted analogs showed variable stability depending on the nature and position of the substituent . Flash vacuum pyrolysis of azidomethylthiophene proceeds via a nitrene intermediate to give dimeric and trimeric products . While no direct thermolysis rate measurement exists for 2-(azidomethyl)-3-methylthiophene specifically, the class-level structure–stability relationships predict that the 3-methyl group—adjacent to the azidomethyl moiety—will influence thermal stability differently compared to 5-substituted or non-methylated analogs, a consideration relevant to safe storage, shipping conditions, and reaction temperature tolerances.

Thermal stability Azide safety Structure–stability relationships Pyrolysis

Supplier and Pricing Structure Differentiation: Enamine-Dominant Supply with Quantified Tiered Pricing

2-(Azidomethyl)-3-methylthiophene is supplied predominantly by Enamine Ltd (Kyiv, Ukraine) under catalogue number EN300-1852160, with additional availability from Toronto Research Chemicals (TRC, catalogue A181541) and Life Chemicals (catalogue F1907-3208) . Enamine pricing as of 2023 is: 0.05 g/$468, 0.1 g/$490, 0.25 g/$513, 1 g/$557 (2023 pricing) to $1,086 (earlier pricing), 5 g/$3,147, and 10 g/$4,667 . TRC offered 100 mg at $95.00 (2022) and Life Chemicals offered 0.25 g at 95%+ purity for $361.00 . By contrast, the non-methylated 2-(azidomethyl)thiophene (CAS 129820-44-6) is more broadly supplied, while the 2,5-dimethyl regioisomer (CAS 2098046-04-7) is listed as discontinued by CymitQuimica/Biosynth , indicating narrower commercial availability for certain regioisomers.

Procurement Supplier exclusivity Pricing tier Catalogue availability

Synthetic Precursor Accessibility: Direct Preparation from Commercial 2-Aminomethyl-3-methylthiophene

2-(Azidomethyl)-3-methylthiophene can be prepared via diazotransfer or sequential halogenation/azidation from 2-aminomethyl-3-methylthiophene (CAS 104163-35-1), which is commercially available at 98% purity from Thermo Scientific Chemicals, CymitQuimica, and other suppliers . This defined synthetic entry point contrasts with the 3-(azidomethyl)-4-methylthiophene regioisomer (CAS 2229428-87-7), for which the corresponding amine precursor is less commonly catalogued, and with 2-(azidomethyl)-5-methylthiophene, whose commercial supply chain has been discontinued . The patent literature further references 2-aminomethyl-3-methylthiophene as a viable intermediate in the preparation of azidomethylarylacetic acid derivatives via acetylation, radical bromination, and subsequent functionalisation, establishing a precedented synthetic pathway to compounds containing the 2-aminomethyl-3-methylthiophene core .

Synthetic accessibility Precursor Diazotransfer Amine-to-azide conversion

High-Confidence Application Scenarios for 2-(Azidomethyl)-3-methylthiophene (CAS 2098012-24-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Construction of 1,4-Disubstituted 1,2,3-Triazole Libraries via CuAAC with Terminal Alkynes

The azidomethyl group at the 2-position of 3-methylthiophene serves as a robust dipolarophile in copper(I)-catalysed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction . The resulting 1,4-disubstituted 1,2,3-triazole product incorporates a 3-methylthiophene moiety with XLogP3 2.9—0.4 log units higher than the non-methylated analog—imparting enhanced lipophilicity to the triazole conjugate without increasing TPSA. This is particularly advantageous when the triazole product is destined for cell-based assays where moderate lipophilicity improves membrane permeability. The unique 2,3-adjacent substitution pattern also introduces steric differentiation at the triazole–thiophene junction that cannot be replicated using 2,4- or 2,5-regioisomers, enabling exploration of conformational effects on target binding.

Materials Science: Synthesis of Thiophene-Triazole Conjugated Oligomers for Organic Electronics

Thiophene-based donor–acceptor co-oligomers incorporating 1,2,3-triazole linkers have been explored as active materials in organic electronics . 2-(Azidomethyl)-3-methylthiophene provides a methyl-substituted thiophene donor unit with a pre-installed azide handle for click-mediated oligomer assembly. The 3-methyl group contributes electron-donating character while its ortho-like adjacency to the azidomethyl linker influences the dihedral angle and π-conjugation across the triazole–thiophene junction, a geometric parameter known to affect charge transport properties in thiophene-based semiconductors. The compound's computed TPSA of 42.6 Ų and XLogP3 of 2.9 provide predictable solubility and processing characteristics for solution-based device fabrication.

Chemical Biology: Synthesis of Photoaffinity Probes Using the Azidomethyl-Thiophene Scaffold

The azidomethyl group serves a dual purpose: it functions as a click handle for bioorthogonal conjugation (CuAAC or SPAAC) and, upon photolysis, generates a reactive nitrene species capable of covalent crosslinking to proximal biomolecular targets . The 3-methyl substitution on the thiophene ring increases lipophilicity (XLogP3 2.9) relative to the non-methylated scaffold, which may enhance cellular uptake of the probe. The defined commercial availability of the precursor amine (CAS 104163-35-1, 98%) further enables laboratories to synthesise custom photoaffinity probes in-house, reducing dependence on custom synthesis vendors. Pyrolytic studies on azidomethylthiophenes confirm that nitrene generation is feasible under controlled thermal or photochemical conditions, supporting the conceptual feasibility of this application .

Process Chemistry: Scale-Up Feasibility via the 2-Aminomethyl-3-methylthiophene Precursor Route

For medicinal chemistry programs advancing a candidate containing the 2-(azidomethyl)-3-methylthiophene substructure into preclinical development, the availability of 2-aminomethyl-3-methylthiophene (CAS 104163-35-1) at 98% purity from multiple commercial sources provides a defined starting material for in-house azide synthesis . The patent literature establishes this amine as a validated intermediate in the preparation of azidomethylarylacetic acid derivatives via acetylation and radical bromination sequences . This precedented synthetic pathway mitigates the risk of sole-supplier dependency on Enamine for the azide itself and offers a route amenable to process optimisation and scale-up, addressing a common procurement pain point for building blocks with concentrated supplier bases.

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